[2-(3-Methoxyphenyl)ethyl]boronic acid
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Overview
Description
(3-Methoxyphenethyl)boronic acid, also known as 3-Methoxyphenylboronic acid, is an organoboron compound with the molecular formula C7H9BO3. This compound is characterized by the presence of a boronic acid group attached to a 3-methoxyphenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (3-Methoxyphenethyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of (3-Methoxyphenethyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenethyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Boronic Acids: Resulting from oxidation reactions.
Reduced Boronic Acids: Resulting from reduction reactions.
Scientific Research Applications
(3-Methoxyphenethyl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Investigated for its potential in developing boron-containing drugs and probes.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Methoxyphenethyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)boronic acid
- (3-Hydroxyphenyl)boronic acid
- (3-Fluorophenyl)boronic acid
Uniqueness
(3-Methoxyphenethyl)boronic acid is unique due to its methoxy group, which can influence the electronic properties of the phenyl ring, affecting its reactivity in coupling reactions. This makes it a valuable reagent in synthesizing specific biaryl compounds with desired electronic characteristics .
Properties
CAS No. |
105869-42-9 |
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Molecular Formula |
C9H13BO3 |
Molecular Weight |
180.01 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)ethylboronic acid |
InChI |
InChI=1S/C9H13BO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7,11-12H,5-6H2,1H3 |
InChI Key |
SCTAGQZQNPVBJV-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC1=CC(=CC=C1)OC)(O)O |
Origin of Product |
United States |
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